![molecular formula C20H27N5 B14137090 N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine CAS No. 954239-79-3](/img/structure/B14137090.png)
N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine is a complex organic compound known for its unique structural properties. This compound features a tricyclic decane core, a tetrazole ring, and a dimethylamine group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine typically involves multiple steps:
Formation of the Tricyclic Decane Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction, often using azide and nitrile precursors.
Attachment of the Dimethylamine Group: This final step involves the alkylation of the amine group with dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing high-pressure reactors and continuous flow systems to ensure efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1-adamantylamine: Shares the adamantylamine core but lacks the tetrazole ring.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different core structures.
Tricyclic Amines: Compounds with similar tricyclic cores but different substituents.
Uniqueness
N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine is unique due to its combination of a tricyclic decane core, a tetrazole ring, and a dimethylamine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
954239-79-3 |
|---|---|
Formule moléculaire |
C20H27N5 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[1-(2-methylphenyl)tetrazol-5-yl]adamantan-2-amine |
InChI |
InChI=1S/C20H27N5/c1-13-6-4-5-7-18(13)25-19(21-22-23-25)20(24(2)3)16-9-14-8-15(11-16)12-17(20)10-14/h4-7,14-17H,8-12H2,1-3H3 |
Clé InChI |
CATOUASTIBXFQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


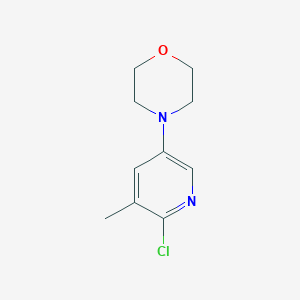
![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)
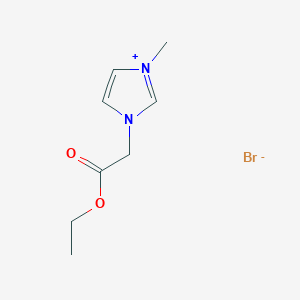
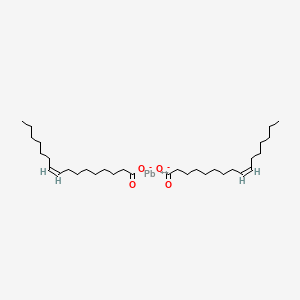

![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)
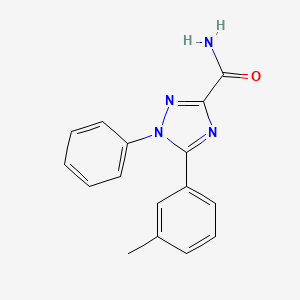
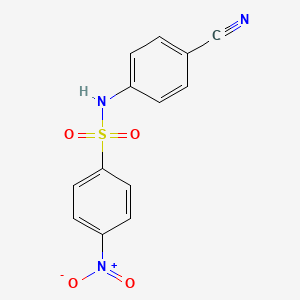
![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)



![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
